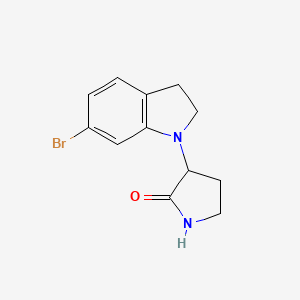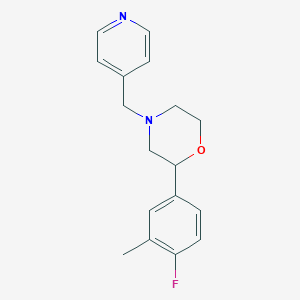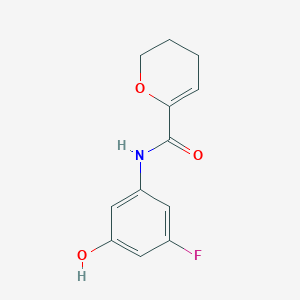![molecular formula C14H17ClFN3O B6898986 N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide](/img/structure/B6898986.png)
N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a pyrrolidine ring and an azetidine ring, both of which are fused to a phenyl group substituted with chlorine and fluorine atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and azetidine rings. One common method involves the reaction of 4-chloro-3-fluoroaniline with a suitable pyrrolidine derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with azetidine-1-carboxylic acid or its derivatives to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, the use of automated systems for precise control of reaction parameters, and the implementation of purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated solvents such as dichloromethane or chloroform, with catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted azetidine or pyrrolidine derivatives.
Scientific Research Applications
N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in tumor growth.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide
- N-[1-(4-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide
- N-[1-(4-bromophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide
Uniqueness
N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The combination of these substituents may enhance the compound’s potency, selectivity, and stability compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFN3O/c15-12-3-2-11(8-13(12)16)19-7-4-10(9-19)17-14(20)18-5-1-6-18/h2-3,8,10H,1,4-7,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMLUUOEJUCETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)NC2CCN(C2)C3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B6898914.png)
![(7-Methyl-2,3-dihydroindol-1-yl)-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B6898923.png)
![N-[1-(2,4-difluorophenyl)cyclobutyl]thiadiazole-4-carboxamide](/img/structure/B6898929.png)
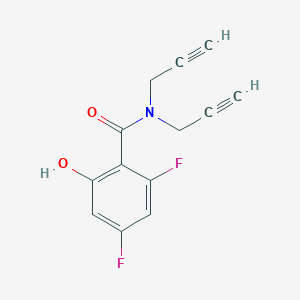
![N-isoquinolin-5-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6898941.png)

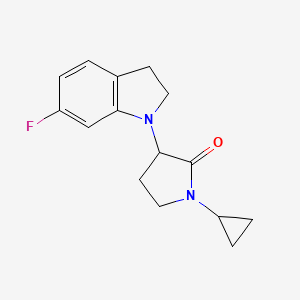

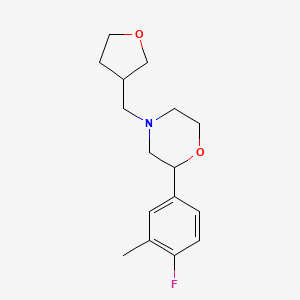
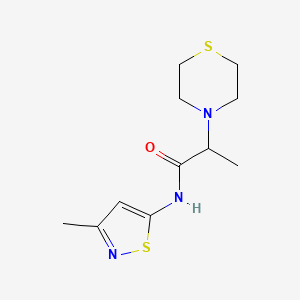
![N-(3-methyl-1,2-thiazol-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6898968.png)
